(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one is an organic compound with a complex structure that includes a benzyloxy group, an ethenyl group, and a methyloxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Formation of the methyloxanone ring: This step involves the cyclization of a suitable precursor, often using acid or base catalysis.
Introduction of the ethenyl group: This can be done through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted oxanones.
Substitution: Various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ethenyl group can participate in covalent bonding with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
6-[(Benzyloxy)methyl]-4-methyloxan-2-one: Lacks the ethenyl group, which may affect its reactivity and biological activity.
4-ethenyl-4-methyloxan-2-one: Lacks the benzyloxy group, which may reduce its ability to interact with hydrophobic targets.
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-ol: Contains a hydroxyl group instead of a ketone, which can significantly alter its chemical properties and reactivity.
Uniqueness
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one is unique due to the combination of its functional groups, which provide a balance of hydrophobic and reactive sites. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLTUDZBDSRQPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562142 |
Source
|
Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130129-22-5 |
Source
|
Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.